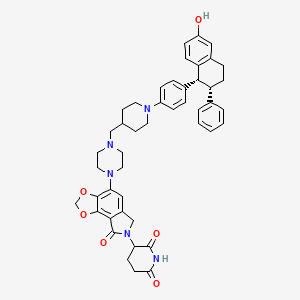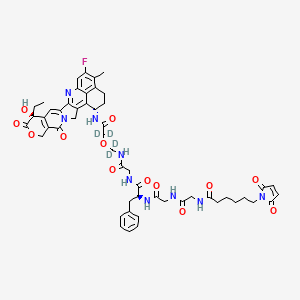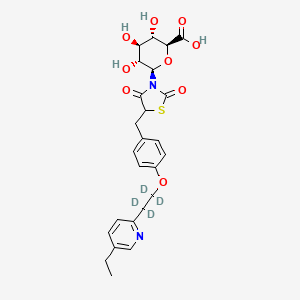
Fgfr3-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fgfr3-IN-3 is a small molecule inhibitor targeting the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a receptor tyrosine kinase involved in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of FGFR3 signaling is implicated in several cancers, making it a significant target for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr3-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and specificity towards FGFR3. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, solvent selection, and purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Fgfr3-IN-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Fgfr3-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the structure-activity relationships of FGFR3 inhibitors and to develop new analogs with improved properties.
Biology: Employed in cell-based assays to investigate the role of FGFR3 in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancers with FGFR3 dysregulation, including bladder cancer and multiple myeloma. .
Industry: Utilized in the development of diagnostic assays and screening platforms for FGFR3-related diseases.
Mécanisme D'action
Fgfr3-IN-3 exerts its effects by binding to the ATP-binding site of FGFR3, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules and disrupts the FGFR3-mediated signaling pathways. The inhibition of FGFR3 activity leads to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth .
Comparaison Avec Des Composés Similaires
Fgfr3-IN-3 is compared with other FGFR3 inhibitors based on its binding affinity, selectivity, and pharmacokinetic properties. Similar compounds include:
Erdafitinib: An FDA-approved FGFR inhibitor used for the treatment of urothelial carcinoma.
Infigratinib: Another FGFR inhibitor with high selectivity for FGFR1-3, used in the treatment of cholangiocarcinoma.
Pemigatinib: A selective FGFR1-3 inhibitor approved for the treatment of cholangiocarcinoma with FGFR2 fusions.
This compound is unique in its high specificity for FGFR3, making it a valuable tool for studying FGFR3-specific signaling pathways and developing targeted therapies for FGFR3-driven cancers .
Propriétés
Formule moléculaire |
C38H49N9O6S |
|---|---|
Poids moléculaire |
759.9 g/mol |
Nom IUPAC |
N-[4-[2-(ethylsulfamoyl)anilino]-2-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-5-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C38H49N9O6S/c1-6-40-54(49,50)35-10-8-7-9-31(35)42-36-32(43-37(48)26-21-29(51-3)24-30(22-26)52-4)25-39-38(44-36)41-27-11-12-33(34(23-27)53-5)47-15-13-28(14-16-47)46-19-17-45(2)18-20-46/h7-12,21-25,28,40H,6,13-20H2,1-5H3,(H,43,48)(H2,39,41,42,44) |
Clé InChI |
UQNRMYUOJMQZHQ-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2NC(=O)C3=CC(=CC(=C3)OC)OC)NC4=CC(=C(C=C4)N5CCC(CC5)N6CCN(CC6)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


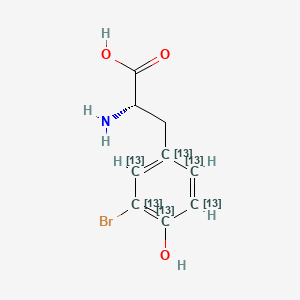
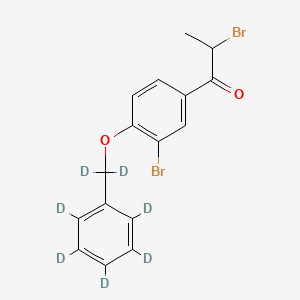
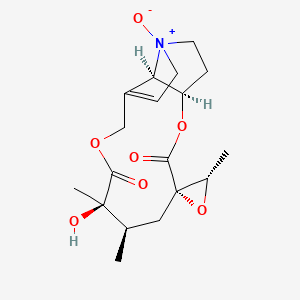
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)
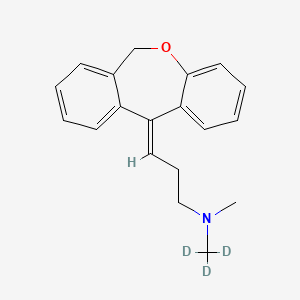
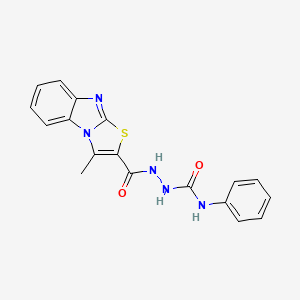
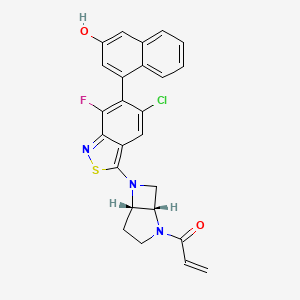
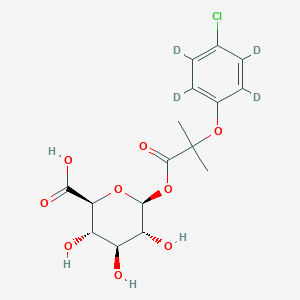

![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)

